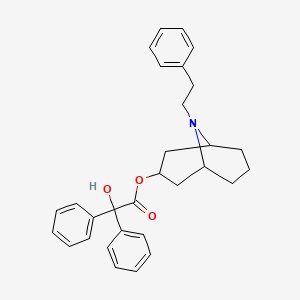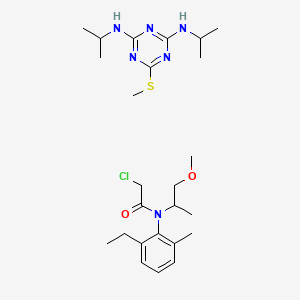
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the trinitroanilino group in the molecule imparts unique chemical properties, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide typically involves the reaction of 2,4,6-trinitroaniline with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Common solvents like acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its possible use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide involves its interaction with molecular targets through its nitro and pyridinium groups. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trinitroanilino)pyridinium chloride
- 1-(2,4,6-Trinitroanilino)pyridinium bromide
- 1-(2,4,6-Trinitroanilino)pyridinium sulfate
Uniqueness
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical behavior compared to its chloride, bromide, and sulfate counterparts.
Properties
| 6295-88-1 | |
Molecular Formula |
C11H8IN5O6 |
Molecular Weight |
433.12 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)pyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H8N5O6.HI/c17-14(18)8-6-9(15(19)20)11(10(7-8)16(21)22)12-13-4-2-1-3-5-13;/h1-7,12H;1H/q+1;/p-1 |
InChI Key |
PAZNBHHHZFOXRZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






